二溴双(三丁基膦)镍(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

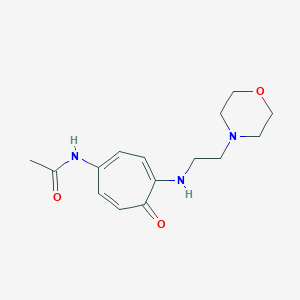

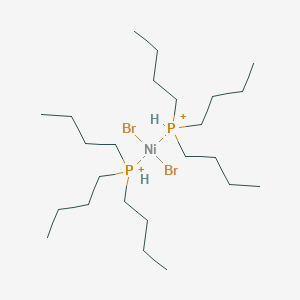

Dibromobis(tributylphosphine)nickel(II) is a useful research compound. Its molecular formula is C24H56Br2NiP2+2 and its molecular weight is 625.1 g/mol. The purity is usually 95%.

The exact mass of the compound Dibromobis(tributylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405198. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibromobis(tributylphosphine)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromobis(tributylphosphine)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

交叉偶联反应的催化剂

二溴双(三丁基膦)镍(II)可用作交叉偶联反应的催化剂 . 这些反应是构建碳-碳键的基础,而碳-碳键在合成各种化学化合物中至关重要。

C-X 键还原

该化合物在 C-X 键还原中也起着重要作用 . 此过程涉及将碳-卤素键还原为碳-氢键,这是许多有机合成反应的关键步骤。

Csp2 卤化物的均偶联

二溴双(三丁基膦)镍(II)用于 Csp2 卤化物的均偶联 . 这种反应涉及两个相同的有机卤化物的偶联,以形成新的化合物,这是在有机化学中创建联芳基和二芳基甲烷的常用方法。

芳基卤化物的取代

该化合物用于芳基卤化物的取代 . 这种反应是一种亲核芳香取代反应,其中芳基卤化物被亲核试剂取代。

二烯的低聚

二溴双(三丁基膦)镍(II)用于二烯的低聚 . 此过程涉及二烯单体的聚合,以形成更长的链状分子。 这是生产合成橡胶和其他聚合物的关键过程。

过渡金属催化剂

镍过渡金属及其配合物,包括二溴双(三丁基膦)镍(II),可用作许多合成转化中的催化剂,如氧化加成、C-H 活化、还原消除、氧化环化和交叉偶联反应 .

安全和危害

Dibromobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Resp. Sens. 1, Skin Corr. 1B . It has the hazard statements H302 + H312 + H332 - H314 - H334 - H350 . The precautionary statements are P260 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

作用机制

Target of Action

Dibromobis(tributylphosphine)nickel(II) is a transition metal complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds .

Mode of Action

The compound interacts with its targets by facilitating various chemical reactions. As a catalyst, it lowers the activation energy required for the reactions to proceed, thus accelerating the reaction rate .

Biochemical Pathways

Dibromobis(tributylphosphine)nickel(II) is involved in several organic synthesis reactions. It can catalyze hydrogenation of alkenes, conjugate addition reactions of cyclopentadiene to alkenes, and partial hydrogenation of acetylenes .

Result of Action

The primary result of Dibromobis(tributylphosphine)nickel(II)'s action is the successful completion of the catalyzed reactions. It enables the transformation of organic compounds, leading to the formation of desired products .

Action Environment

The action of Dibromobis(tributylphosphine)nickel(II) is influenced by various environmental factors. It is stable in air but soluble in ether, organic solvents, and ketone solvents . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Safety measures should be taken while handling this compound due to its hazardous nature .

生化分析

Biochemical Properties

Dibromobis(tributylphosphine)nickel(II) is known to act as a catalyst for cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a catalyst in various reactions . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the available literature.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Dibromobis(tributylphosphine)nickel(II) can be achieved through a ligand substitution reaction. This involves the replacement of an existing ligand on a metal center with a new ligand. In this case, the ligand substitution reaction involves the replacement of two chloride ligands on nickel(II) with two tributylphosphine ligands and two bromide ligands.", "Starting Materials": [ "Nickel(II) chloride hexahydrate", "Tributylphosphine", "Hydrobromic acid", "Sodium bromide" ], "Reaction": [ "1. Dissolve nickel(II) chloride hexahydrate in water to form a clear solution.", "2. Add tributylphosphine to the nickel(II) chloride solution and stir for several hours at room temperature to allow for ligand exchange.", "3. Add hydrobromic acid to the reaction mixture to form dibromobis(tributylphosphine)nickel(II) and nickel(II) bromide.", "4. Add sodium bromide to the reaction mixture to precipitate nickel(II) bromide.", "5. Isolate the product by filtration and wash with water and ethanol." ] } | |

CAS 编号 |

15242-92-9 |

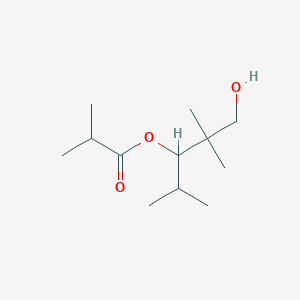

分子式 |

C24H56Br2NiP2+2 |

分子量 |

625.1 g/mol |

IUPAC 名称 |

dibromonickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI 键 |

JRHYDBOXJQOUJY-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br |

规范 SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.[Ni](Br)Br |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)